5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3-benzodioxol-5-yl group, the 2,5-dimethyl-1H-pyrrol-3-yl group, and the 3-ethyl-2-thioxo-1,3-thiazolidin-4-one group. These groups would then need to be combined in the correct orientation to form the final compound . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of different functional groups present. The 1,3-benzodioxol-5-yl group, for example, is a cyclic structure with oxygen atoms, while the 2,5-dimethyl-1H-pyrrol-3-yl group is a five-membered ring with a nitrogen atom . The 3-ethyl-2-thioxo-1,3-thiazolidin-4-one group is another cyclic structure, this time containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the presence of several different functional groups, there are likely many possible reactions that this compound could undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its various functional groups .Future Directions
Future research could focus on further elucidating the properties and potential applications of this compound. This could include studies to determine its exact physical and chemical properties, investigations into its potential biological activity, and the development of methods for its synthesis .
Properties
IUPAC Name |
(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-4-20-18(22)17(26-19(20)25)8-13-7-11(2)21(12(13)3)14-5-6-15-16(9-14)24-10-23-15/h5-9H,4,10H2,1-3H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVRCWPZINLKV-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC4=C(C=C3)OCO4)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC4=C(C=C3)OCO4)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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